molecular formula C14H12N2S B187178 1-benzyl-1H-benzimidazole-2-thiol CAS No. 31493-51-3

1-benzyl-1H-benzimidazole-2-thiol

Cat. No. B187178
CAS RN: 31493-51-3
M. Wt: 240.33 g/mol
InChI Key: NPCKYDJGUXAGPP-UHFFFAOYSA-N
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Description

1-Benzyl-1H-benzimidazole-2-thiol is a chemical compound consisting of a benzimidazole ring with a thiol group and a benzyl substituent attached . It is used in organic synthesis and pharmaceutical research, with potential applications in the development of drugs or as a building block for the synthesis of other biologically active compounds .


Synthesis Analysis

The synthesis of benzimidazoles, including 1-benzyl-1H-benzimidazole-2-thiol, involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Other methods include the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .


Molecular Structure Analysis

The molecular structure of 1-benzyl-1H-benzimidazole-2-thiol consists of a benzimidazole ring with a thiol group and a benzyl substituent attached . The empirical formula is C14H12N2S and the molecular weight is 240.32 .


Physical And Chemical Properties Analysis

1-Benzyl-1H-benzimidazole-2-thiol is a solid compound . The empirical formula is C14H12N2S and the molecular weight is 240.32 .

Safety And Hazards

The safety data sheet for 1-benzyl-1H-benzimidazole-2-thiol suggests avoiding contact with skin, eyes, or clothing . In case of insufficient ventilation, suitable respiratory equipment should be worn . It is also recommended not to eat, drink, or smoke when using this product .

properties

IUPAC Name

3-benzyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCKYDJGUXAGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354133
Record name 1-benzyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642257
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-benzyl-1H-benzimidazole-2-thiol

CAS RN

31493-51-3
Record name 1-benzyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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